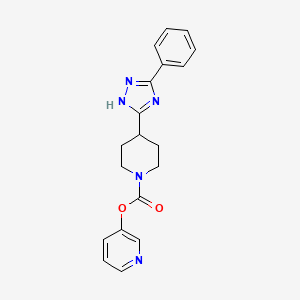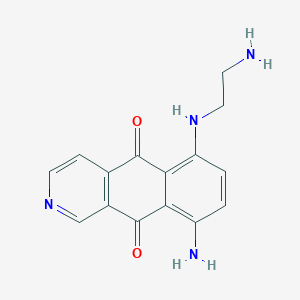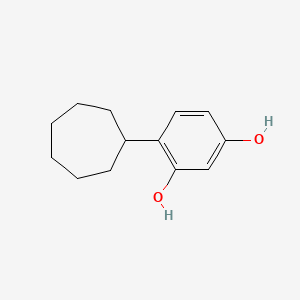
1,3-Benzenediol, 4-cycloheptyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenediol, 4-cycloheptyl- is a chemical compound with the molecular formula C13H18O2. It is a derivative of 1,3-benzenediol (resorcinol), where a cycloheptyl group is attached to the fourth position of the benzene ring. This compound is known for its potential use in pharmaceuticals and as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Benzenediol, 4-cycloheptyl- can be synthesized through various synthetic routes, including:
Electrophilic Aromatic Substitution: The cycloheptyl group can be introduced onto the benzene ring through electrophilic aromatic substitution reactions.
Reduction of Ketones: Another method involves the reduction of cycloheptanone derivatives to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and specific reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,3-Benzenediol, 4-cycloheptyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Typical reagents include halogens (e.g., Br2, Cl2) and strong acids or bases.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated derivatives and other substituted benzene compounds.
Scientific Research Applications
1,3-Benzenediol, 4-cycloheptyl- has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the production of complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant properties and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and cancer.
Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which 1,3-Benzenediol, 4-cycloheptyl- exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. It may also inhibit specific enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
1,3-Benzenediol, 4-cycloheptyl- is compared with other similar compounds, such as:
Resorcinol (1,3-Benzenediol): The parent compound without the cycloheptyl group.
Catechol (1,2-Benzenediol): Another dihydroxybenzene with hydroxyl groups at the ortho positions.
Hydroquinone (1,4-Benzenediol): A dihydroxybenzene with hydroxyl groups at the para positions.
Uniqueness: 1,3-Benzenediol, 4-cycloheptyl- is unique due to the presence of the cycloheptyl group, which imparts different chemical and biological properties compared to its parent compound and other similar compounds.
Properties
CAS No. |
15817-68-2 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-cycloheptylbenzene-1,3-diol |
InChI |
InChI=1S/C13H18O2/c14-11-7-8-12(13(15)9-11)10-5-3-1-2-4-6-10/h7-10,14-15H,1-6H2 |
InChI Key |
ODCAWUSPKFJJPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


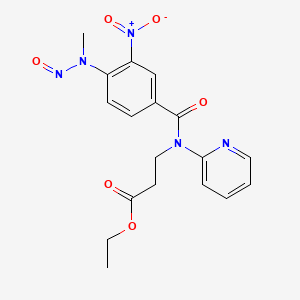
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxo(213C,1,3-15N2)pyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15354149.png)


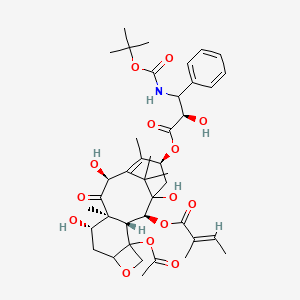
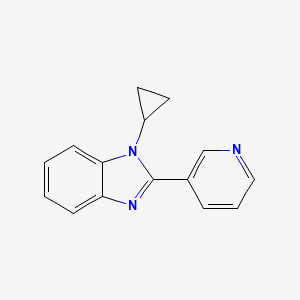
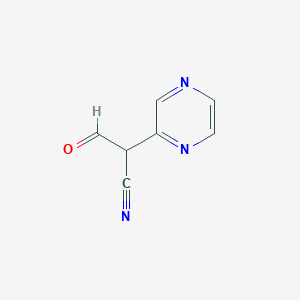
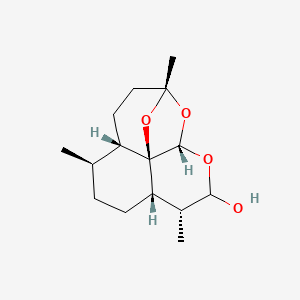
![(5S,8R,9S,10S,13S,14S)-1,1,5,6,6-pentadeuterio-10,13-dimethyl-2,4,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B15354185.png)
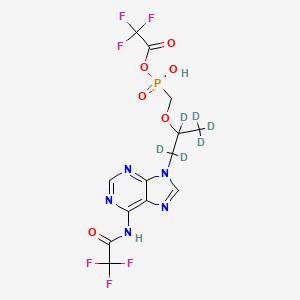
![4-[3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate; Butanedioic acid; 2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol; Clopenthixol Succinate; Zuclopenthixol Succinate Salt](/img/structure/B15354192.png)
